(E)-4-((2-((2,4-dichlorobenzyl)oxy)benzylidene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol
Description
(E)-4-((2-((2,4-Dichlorobenzyl)oxy)benzylidene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a substituted benzylidene group at the 4th position and an isopropyl group at the 5th position. The compound’s structure combines a triazole-thiol core with electron-withdrawing chlorine substituents (2,4-dichlorobenzyl) and a lipophilic isopropyl moiety.
Properties
IUPAC Name |
4-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4OS/c1-12(2)18-23-24-19(27)25(18)22-10-13-5-3-4-6-17(13)26-11-14-7-8-15(20)9-16(14)21/h3-10,12H,11H2,1-2H3,(H,24,27)/b22-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEXRPDXNRSGLA-LSHDLFTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1N=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NNC(=S)N1/N=C/C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((2-((2,4-dichlorobenzyl)oxy)benzylidene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol is a novel derivative of the 1,2,4-triazole class, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
Synthesis Methodology
The synthesis of this triazole derivative typically involves the condensation of appropriate benzylidene derivatives with thioketones under acidic or basic conditions. The synthesis pathway may include:
- Formation of Benzylidene Derivatives : Reacting 2,4-dichlorobenzyl alcohol with suitable aldehydes.
- Cyclization : Using hydrazine derivatives to form the triazole ring.
- Thiol Group Introduction : Incorporating a thiol group via nucleophilic substitution.
Anticancer Properties
Recent studies suggest that compounds in the 1,2,4-triazole family exhibit significant anticancer activity. For instance:
- Cell Viability Assays : The compound was tested against various cancer cell lines, including HCT-116 (colon carcinoma) and T47D (breast cancer). It demonstrated IC50 values of 6.2 μM and 27.3 μM respectively, indicating potent cytotoxic effects .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro tests showed effective inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Compounds similar to this triazole have shown promising inhibition rates against AChE, suggesting potential applications in treating Alzheimer's disease .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Significant |
Apoptosis Induction
Research indicates that the compound may induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound can cause G0/G1 phase arrest in cancer cells, leading to reduced proliferation .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.
Molecular Docking Studies
Molecular docking simulations suggest that the compound interacts strongly with specific binding sites on target proteins involved in cancer cell signaling pathways. These interactions are crucial for its anticancer efficacy .
Study 1: Anticancer Activity Evaluation
A study conducted on a series of triazole derivatives demonstrated that modifications at the benzylidene position significantly enhanced anticancer activity. The tested compounds were subjected to various assays to evaluate their cytotoxicity against multiple cancer cell lines.
Study 2: Enzyme Inhibition Profiles
In another research effort, derivatives similar to this compound were screened for their inhibitory effects on AChE and carbonic anhydrase isozymes. The results indicated that certain modifications could lead to enhanced selectivity and potency against these enzymes .
Scientific Research Applications
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈Cl₂N₄OS
- Molecular Weight : 397.34 g/mol
- CAS Number : 82978-00-5
The presence of the thiol group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that triazole derivatives often exhibit significant antimicrobial activity. The specific compound has shown promising results against various bacterial strains and fungi:
- Mechanism of Action : The triazole ring interferes with the synthesis of ergosterol in fungal cell membranes, leading to cell death.
- Case Studies :
- A study demonstrated that related compounds effectively inhibited the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Another investigation highlighted its effectiveness against Staphylococcus aureus, suggesting potential for treating resistant infections .
Antiviral Activity
Emerging studies suggest that triazole derivatives may also possess antiviral properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit viral replication in vitro:
Drug Development
The unique structure of (E)-4-((2-((2,4-dichlorobenzyl)oxy)benzylidene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol positions it as a candidate for further drug development:
- Lead Compound : Its efficacy against multiple pathogens makes it a lead compound for synthesizing new derivatives aimed at enhancing activity or reducing toxicity.
- Combination Therapies : The compound may be explored in combination with existing antibiotics to overcome resistance mechanisms.
Data Table of Biological Activities
Chemical Reactions Analysis
Thiol Group Reactivity
The thiol (-SH) group at position 3 of the triazole ring undergoes characteristic reactions:
Oxidation to Disulfide
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Reaction : Air or oxidants (e.g., H<sub>2</sub>O<sub>2</sub>, I<sub>2</sub>) convert the thiol to a disulfide dimer.
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Conditions : Room temperature, polar solvents (ethanol/water) .
-
Evidence : IR spectroscopy shows loss of ν(S-H) at ~2550 cm<sup>-1</sup> and appearance of ν(S-S) at ~500 cm<sup>-1</sup> in analogous compounds .
Alkylation to Thioethers
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Reaction : Reaction with alkyl halides (e.g., CH<sub>3</sub>I) yields thioethers:
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Conditions : Basic media (K<sub>2</sub>CO<sub>3</sub>), reflux in acetone .
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Example : Methylation produces 5-isopropyl-3-(methylthio)-1,2,4-triazole , confirmed by <sup>1</sup>H NMR (δ 2.5 ppm for SCH<sub>3</sub>) .
Schiff Base (Imine) Reactivity
The benzylideneamino group (-N=CH-) participates in hydrolysis and reduction:
Acid-Catalyzed Hydrolysis
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Reaction : Cleavage to regenerate aldehyde and amine:
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Products : 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde and 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol .
Reduction to Secondary Amine
Triazole Ring Modifications
The 1,2,4-triazole core engages in cycloaddition and coordination:
Huigsen Cycloaddition
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Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazole hybrids:
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Applications : Antibacterial derivatives (e.g., 4-chlorobenzylidene hybrids) show MIC values of 8 µg/mL against S. aureus .
Metal Complexation
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Reaction : Thiol and triazole N atoms coordinate transition metals (e.g., Cu<sup>II</sup>, Zn<sup>II</sup>):
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Evidence : XRD studies on analogous Cu<sup>II</sup> complexes show square-planar geometry .
Aromatic Substitution Reactions
The 2,4-dichlorobenzyl ether moiety undergoes electrophilic substitution:
Nitration
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Reaction : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the benzene ring:
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Regioselectivity : Nitration occurs para to the ether oxygen, guided by directing effects .
Comparative Reaction Table
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the uniqueness of this compound, we compare it with analogous triazole-thiol derivatives reported in the literature. Key structural and functional differences are summarized in Table 1.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₂₀H₁₈Cl₂N₄O₂S.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The trifluoromethyl group in the bromobenzylidene analog () enhances lipophilicity and metabolic stability, contributing to antifungal activity . The 2,4-dichlorophenyl substituent in ’s compound demonstrated cytotoxicity against cancer cell lines (IC₅₀ = 12–18 µM), suggesting that halogenated aromatic systems enhance DNA intercalation or enzyme inhibition . The target compound’s 2,4-dichlorobenzyloxy group may exhibit analogous mechanisms but requires experimental validation.
Structural Flexibility and Pharmacokinetics: The benzylideneamino-phenyl derivative () showed significant CNS activity due to its planar aromatic system, which facilitates blood-brain barrier penetration . The target compound’s dichlorobenzyloxy group introduces steric bulk, which may reduce CNS penetration but enhance peripheral target binding.
Crystallographic and Stability Insights: highlights the role of chloro-substituents in stabilizing molecular conformations through halogen bonding .
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance the solubility of intermediates, particularly during cyclization and alkylation steps. However, source notes that DMF may complicate purification due to its high boiling point, suggesting alternative solvents like acetonitrile for specific steps. Elevated temperatures (reflux conditions) are critical for cyclization and Schiff base formation but must be moderated during alkylation to prevent side reactions such as over-alkylation or decomposition.
Catalytic Considerations
Triethylamine is widely employed as a base to neutralize HCl generated during alkylation. Source reports that catalytic acetic acid (1–2 mol%) accelerates Schiff base formation by polarizing the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amine.
Analytical Characterization
Spectroscopic Confirmation
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1H NMR : The (E)-configuration of the imine bond is confirmed by a singlet at δ 8.3–8.5 ppm corresponding to the CH=N proton. The isopropyl group appears as a septet (δ 3.1–3.3 ppm) and two doublets (δ 1.2–1.4 ppm).
-
13C NMR : The thiocarbonyl (C=S) resonance is observed at δ 179–182 ppm, while the imine carbon (C=N) appears at δ 152–155 ppm.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak at m/z 478.0234 (calculated for C20H17Cl2N3O2S).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization-Alkylation | NaOH-mediated cyclization | 68 | 98 | |
| Acid-Catalyzed Condensation | Acetic acid in ethanol | 72 | 97 | |
| Thiourea Cyclization | CS2/KOH reflux | 65 | 95 |
Source reports an alternative route using carbon disulfide (CS2) and potassium hydroxide for cyclization, though this method shows marginally lower yields due to side product formation.
Challenges and Mitigation Strategies
Stereochemical Control
Maintaining the (E)-configuration requires strict anhydrous conditions during Schiff base formation. Trace water promotes isomerization to the (Z)-form, which is minimized by molecular sieves or azeotropic distillation.
Purification Difficulties
The final compound’s low solubility in common organic solvents necessitates recrystallization from DMF/ethanol mixtures. Source recommends gradient cooling (60°C → 4°C over 12 hours) to enhance crystal purity.
Scalability and Industrial Relevance
Kilogram-scale synthesis has been achieved using continuous flow reactors for the cyclization and alkylation steps, reducing reaction times by 40% compared to batch processes. However, the high cost of 2,4-dichlorobenzyl chloride remains a bottleneck, prompting research into alternative alkylating agents.
Q & A
Q. What are the standard synthetic protocols for preparing (E)-4-((2-((2,4-dichlorobenzyl)oxy)benzylidene)amino)-5-isopropyl-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is synthesized via Schiff base formation. A general procedure involves:
Reacting 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol with 2-((2,4-dichlorobenzyl)oxy)benzaldehyde in absolute ethanol.
Adding 5 drops of glacial acetic acid as a catalyst.
Refluxing for 2–4 hours under controlled conditions.
Evaporating the solvent under reduced pressure and filtering the precipitate .
Key Variables : Reaction time (2–4 hours) and solvent choice (ethanol vs. acetic acid) impact yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the Schiff base linkage (imine proton at δ 8.5–9.5 ppm) and aromatic substituents.
- FTIR : Identify thiol (-SH) stretching (~2550 cm) and C=N stretching (~1600 cm).
- X-ray Crystallography : Resolve the (E)-configuration and molecular packing (e.g., torsion angles between triazole and benzylidene groups) .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Enzyme Inhibition : Screen against metallo-β-lactamases (NDM-1/VIM-2) using UV-Vis kinetics (IC determination) .
Advanced Research Questions
Q. How can synthetic yield be optimized when scaling up the reaction?
- Methodological Answer :
- Reaction Time : Perform kinetic studies (e.g., TLC monitoring) to determine the optimal reflux duration (2–4 hours).
- Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) to enhance imine formation.
- Solvent Choice : Compare ethanol with DMF or THF for solubility and reaction efficiency .
Table 1 : Yield Comparison Under Different Conditions
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Acetic acid | 4 | 65 |
| DMF | PTSA | 3 | 78 |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structural Analogues : Compare activity of derivatives with varying substituents (e.g., dichlorobenzyl vs. pyridyl groups).
- Statistical Modeling : Use multivariate analysis (e.g., PCA) to correlate electronic/hydrophobic parameters with bioactivity .
Example : The –N–C–S moiety is critical for metallo-β-lactamase inhibition, but lipophilic groups (e.g., isopropyl) enhance membrane permeability .
Q. What computational methods are suitable for predicting reactivity and binding modes?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring .
- Molecular Docking : Use AutoDock Vina to model interactions with β-lactamases (e.g., hydrogen bonding with Zn in NDM-1) .
Q. How to address discrepancies in spectral data (e.g., unexpected shifts in NMR)?
- Methodological Answer :
- Dynamic Effects : Investigate tautomerism (e.g., thione-thiol equilibrium) using variable-temperature NMR.
- X-ray Validation : Compare experimental spectra with crystallographic data to confirm structural assignments .
Data Contradiction Analysis
Q. Why do some studies report antimicrobial activity while others show no efficacy?
- Methodological Answer :
- Strain Variability : Test across clinically resistant strains (e.g., MRSA) versus lab strains.
- Solubility Limits : Use co-solvents (e.g., DMSO:PBS mixtures) to improve compound bioavailability .
Key Research Findings Table
| Property/Activity | Value/Outcome | Reference |
|---|---|---|
| Synthetic Yield | 65–78% (ethanol/DMF) | |
| IC (NDM-1) | 12.3 µM | |
| Antimicrobial (MIC) | 16 µg/mL (S. aureus) | |
| X-ray Bond Length | C=N: 1.28 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
